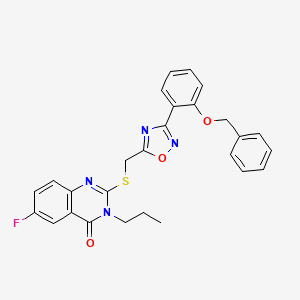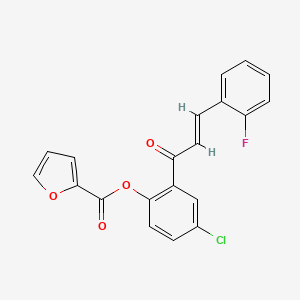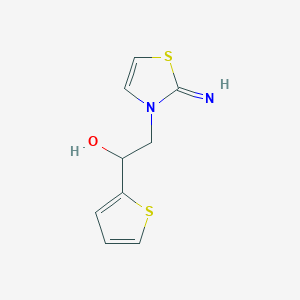
2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
The compound contains several functional groups, including a benzyloxy group, an oxadiazole ring, a thioether linkage, a fluoro group, and a quinazolinone core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the benzyloxy group could undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluoro group could increase its lipophilicity, potentially enhancing its ability to cross cell membranes .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The compound "2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one" falls within the category of complex organic molecules, often involving multi-step synthesis and detailed structural analysis. A closely related study outlines the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, involving steps like benzoylation, cyclization with aromatic acids, aldehydes, and carbon disulfide to produce novel derivatives. These compounds' structures were confirmed through techniques like thin-layer chromatography, melting point determination, infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy (Dewangan et al., 2016).
Biological Activities
Antimicrobial Properties
The synthetic methodologies for similar quinazolinone and oxadiazole derivatives have been shown to yield compounds with significant antimicrobial properties. For instance, novel fluorine-containing 5-arylidene derivatives bearing quinazolinone and 4-thiazolidinone structures demonstrated notable in vitro antimicrobial activity against a range of bacteria and fungi, suggesting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Antitumor and Antiviral Activities
Certain quinazolinone analogs have been synthesized and evaluated for their in vitro antitumor activity, revealing compounds with broad-spectrum antitumor properties that are more potent than traditional treatments like 5-FU. This suggests a promising direction for cancer therapy research using quinazolinone derivatives (Al-Suwaidan et al., 2016). Similarly, some quinazolinone derivatives have shown antiviral activity, particularly against HIV, demonstrating the versatility of these compounds in medicinal chemistry (Parizadeh et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-fluoro-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)21-15-19(28)12-13-22(21)29-27(32)36-17-24-30-25(31-35-24)20-10-6-7-11-23(20)34-16-18-8-4-3-5-9-18/h3-13,15H,2,14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTPEIJVHFYKIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)
![3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2375919.png)



![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)
![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2375925.png)
![Quinoxalin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2375926.png)
![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)
![ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2375929.png)

![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)
